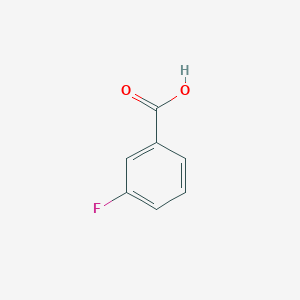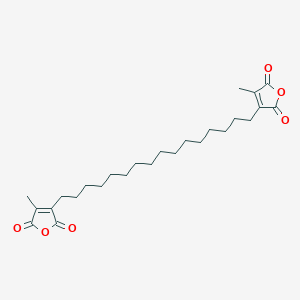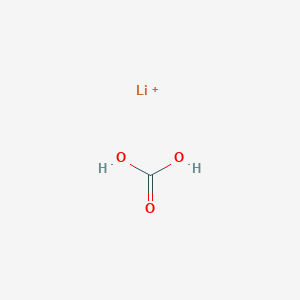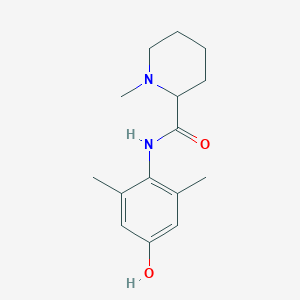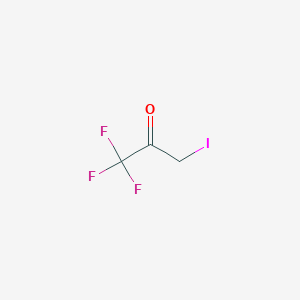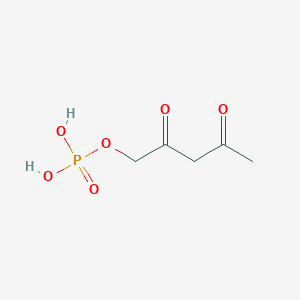
1-(Phosphonooxy)-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phosphonooxy)-2,4-pentanedione, commonly known as PPAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and agriculture. PPAD is a chelating agent that can bind to metal ions and has been extensively studied for its ability to inhibit metalloproteases. In Additionally, we will list future directions for research on PPAD.
Aplicaciones Científicas De Investigación
PPAD has been studied extensively for its potential use as a metalloprotease inhibitor. Metalloproteases are enzymes that require metal ions for their activity and are involved in various physiological processes such as cell growth, differentiation, and apoptosis. The inhibition of metalloproteases has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and Alzheimer's disease.
Mecanismo De Acción
PPAD acts as a chelating agent and binds to metal ions, particularly zinc ions, which are essential for the activity of metalloproteases. By binding to the metal ions, PPAD inhibits the activity of metalloproteases, thereby preventing the degradation of extracellular matrix proteins and other substrates.
Efectos Bioquímicos Y Fisiológicos
PPAD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPAD can inhibit the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13. Additionally, PPAD has been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PPAD can reduce the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAD has several advantages for lab experiments, including its ability to selectively inhibit metalloproteases and its low toxicity. However, PPAD has limitations, including its instability in aqueous solutions and its potential for non-specific binding to other metal ions.
Direcciones Futuras
There are several future directions for research on PPAD. One area of focus is the development of more stable analogs of PPAD that can be used in aqueous solutions. Additionally, further studies are needed to investigate the potential therapeutic applications of PPAD, particularly in cancer and other diseases where metalloproteases play a role. Finally, research is needed to elucidate the mechanism of action of PPAD and its interactions with metal ions and metalloproteases.
Métodos De Síntesis
PPAD can be synthesized through a multi-step process involving the condensation of acetylacetone with phosphorous acid and subsequent esterification with ethanol. The final product is a white crystalline solid with a molecular weight of 206.1 g/mol.
Propiedades
Número CAS |
157247-71-7 |
|---|---|
Nombre del producto |
1-(Phosphonooxy)-2,4-pentanedione |
Fórmula molecular |
C5H9O6P |
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
2,4-dioxopentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10) |
Clave InChI |
LRWLMFKDYYVQOB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)COP(=O)(O)O |
SMILES canónico |
CC(=O)CC(=O)COP(=O)(O)O |
Otros números CAS |
157247-71-7 |
Sinónimos |
1-(phosphonooxy)-2,4-pentanedione 2,4-dioxopentyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



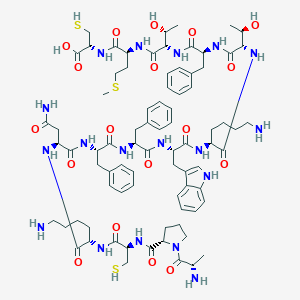
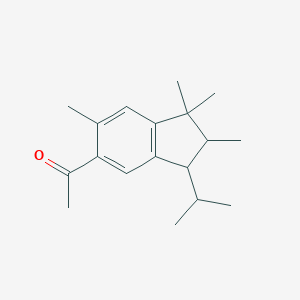
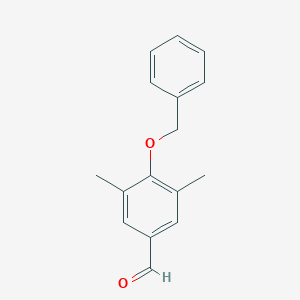
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
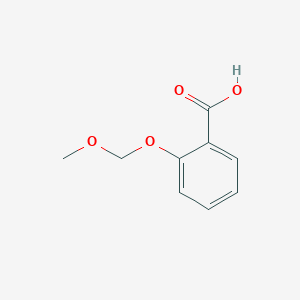
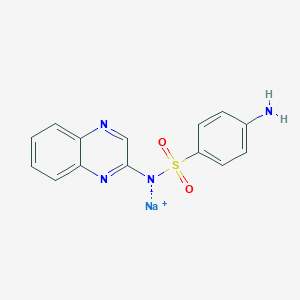
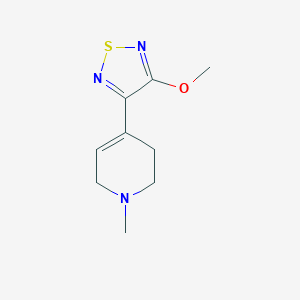
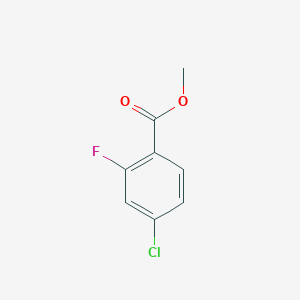
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
